molecular formula C16H22N2O4 B13048659 (S)-tert-butyl (2,2-dimethyl-4-oxo-1-phenoxyazetidin-3-yl)carbamate

(S)-tert-butyl (2,2-dimethyl-4-oxo-1-phenoxyazetidin-3-yl)carbamate

Cat. No.: B13048659
M. Wt: 306.36 g/mol
InChI Key: NRVFNYQJBYFPQY-GFCCVEGCSA-N
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Description

(S)-tert-butyl (2,2-dimethyl-4-oxo-1-phenoxyazetidin-3-yl)carbamate is a synthetic organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams that are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals. The compound’s structure includes a tert-butyl group, a dimethyl group, a phenoxy group, and a carbamate group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-butyl (2,2-dimethyl-4-oxo-1-phenoxyazetidin-3-yl)carbamate typically involves the following steps:

    Formation of the Azetidinone Ring: The azetidinone ring can be synthesized through a [2+2] cycloaddition reaction between an imine and a ketene.

    Introduction of the Phenoxy Group: The phenoxy group can be introduced via a nucleophilic substitution reaction using phenol and an appropriate leaving group.

    Addition of the Carbamate Group: The carbamate group can be added through a reaction with tert-butyl chloroformate and a suitable amine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions could target the carbonyl group in the azetidinone ring, potentially converting it to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the carbamate group, where the tert-butyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation could yield phenolic compounds, while reduction could produce hydroxyl derivatives.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: As a tool for studying enzyme mechanisms and protein interactions.

    Medicine: Potential use in the development of new pharmaceuticals, particularly those targeting bacterial infections or cancer.

    Industry: Use in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (S)-tert-butyl (2,2-dimethyl-4-oxo-1-phenoxyazetidin-3-yl)carbamate would depend on its specific application. In a biological context, it may interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Penicillin: Another azetidinone derivative with antibiotic properties.

    Cephalosporins: A class of β-lactam antibiotics similar to penicillin.

    Carbapenems: Broad-spectrum antibiotics that also contain a β-lactam ring.

Uniqueness

(S)-tert-butyl (2,2-dimethyl-4-oxo-1-phenoxyazetidin-3-yl)carbamate is unique due to its specific substituents, which may confer distinct chemical and biological properties compared to other azetidinone derivatives.

Properties

Molecular Formula

C16H22N2O4

Molecular Weight

306.36 g/mol

IUPAC Name

tert-butyl N-[(3S)-2,2-dimethyl-4-oxo-1-phenoxyazetidin-3-yl]carbamate

InChI

InChI=1S/C16H22N2O4/c1-15(2,3)21-14(20)17-12-13(19)18(16(12,4)5)22-11-9-7-6-8-10-11/h6-10,12H,1-5H3,(H,17,20)/t12-/m1/s1

InChI Key

NRVFNYQJBYFPQY-GFCCVEGCSA-N

Isomeric SMILES

CC1([C@@H](C(=O)N1OC2=CC=CC=C2)NC(=O)OC(C)(C)C)C

Canonical SMILES

CC1(C(C(=O)N1OC2=CC=CC=C2)NC(=O)OC(C)(C)C)C

Origin of Product

United States

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